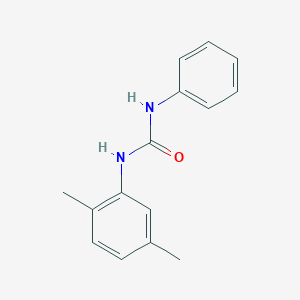

1-(2,5-Dimethylphenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-8-9-12(2)14(10-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUJFRJDKXHEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304103 | |

| Record name | 1-(2,5-dimethylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39128-25-1 | |

| Record name | NSC164206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-dimethylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-3-(2,5-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Biological Activity of 1-(2,5-Dimethylphenyl)-3-phenylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(2,5-Dimethylphenyl)-3-phenylurea in biological systems. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related phenylurea derivatives to infer its likely biological targets and cellular effects. The core of this analysis points towards a probable role as a kinase inhibitor, impacting key signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide details these potential mechanisms, presents quantitative data from analogous compounds, outlines relevant experimental protocols for validation, and provides visual representations of the implicated signaling cascades and experimental workflows.

Introduction

The phenylurea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and antihyperglycemic properties.[1][2] The compound this compound, belonging to this class, is of significant interest for its potential pharmacological applications. This guide aims to provide an in-depth, technical exploration of its probable mechanism of action by examining the established activities of structurally similar phenylurea derivatives. The central hypothesis is that this compound functions as an inhibitor of key protein kinases, thereby modulating critical cellular signaling pathways.

Postulated Mechanism of Action: Kinase Inhibition

A substantial body of evidence suggests that many phenylurea derivatives exert their biological effects through the inhibition of protein kinases.[1] These enzymes play a crucial role in signal transduction and are frequently dysregulated in diseases such as cancer.[3] The urea moiety is particularly adept at forming hydrogen bonds within the ATP-binding pocket of kinases, contributing to the inhibitory activity.[3] Based on the activities of analogous compounds, the primary molecular targets for this compound are likely to be receptor tyrosine kinases (RTKs) and downstream intracellular kinases.

Inhibition of c-Met and VEGFR-2 Signaling

Several studies have identified diphenylurea derivatives as potent dual inhibitors of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[4][5][6] Both c-Met and VEGFR-2 are key drivers of tumorigenesis, promoting cell proliferation, survival, invasion, and angiogenesis.[4] Inhibition of these receptors by phenylurea compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[4]

A proposed signaling pathway illustrating the dual inhibition of c-Met and VEGFR-2 is presented below.

Figure 1: Postulated dual inhibition of c-Met and VEGFR-2 signaling pathways.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell survival and proliferation.[7][8][9] Phenylurea derivatives have been shown to suppress this pathway, often as a downstream consequence of RTK inhibition.[10] By inhibiting PI3K/Akt signaling, these compounds can lead to decreased cell growth and the induction of apoptosis.

A diagram illustrating the key components of the PI3K/Akt pathway and the likely point of intervention is provided below.

Figure 2: Overview of the PI3K/Akt signaling pathway and potential inhibition.

Potential Antimicrobial Activity

The 2,5-dimethylphenyl moiety is a structural feature found in various antimicrobial compounds.[11] Research on N-2,5-dimethylphenylthioureido acid derivatives, which are structurally related to the compound of interest, has demonstrated activity against multidrug-resistant Gram-positive pathogens.[11] The mechanism of antimicrobial action for this class of compounds is still under investigation but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.[12][13]

Quantitative Data from Analogous Phenylurea Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the inhibitory concentrations (IC₅₀) of structurally related compounds against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity of Phenylurea Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| APPU2n | MCF-7 | Breast | 0.76 - 21.5 | [4] |

| PC-3 | Prostate | 1.85 - 3.42 | [4] | |

| 7i | A549 | Lung | 1.53 ± 0.46 | [14] |

| HCT-116 | Colorectal | 1.11 ± 0.34 | [14] | |

| PC-3 | Prostate | 1.98 ± 1.27 | [14] | |

| 16j | CEM | Leukemia | 0.38 - 4.07 | [15] |

| MCF-7 | Breast | 0.38 - 4.07 | [15] | |

| DU-145 | Prostate | 0.38 - 4.07 | [15] |

Table 2: Kinase Inhibitory Activity of Phenylurea Derivatives

| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |

| APPU2f | c-MET | 24 | [4] |

| VEGFR-2 | 35 | [4] | |

| APPU2n | c-MET | 18 | [4] |

| VEGFR-2 | 24 | [4] | |

| Compound 7 | K562 (CML) | 38 (µM) | [4] |

| Compound 4 | VEGFR-2 | 190 | [6] |

| c-Met | 110 | [6] |

Recommended Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of specific kinases.

Protocol:

-

Reagents and Materials: Purified recombinant kinase (e.g., c-Met, VEGFR-2), kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, this compound, positive control inhibitor, detection reagent (e.g., ADP-Glo™, TR-FRET).[16][17][18]

-

Procedure: a. Prepare serial dilutions of this compound and the positive control. b. In a microplate, add the kinase, substrate, and assay buffer. c. Add the test compound or control to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature and time for the specific kinase. f. Stop the reaction and add the detection reagent to measure kinase activity (e.g., luminescence or fluorescence).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Figure 3: General workflow for a biochemical kinase inhibition assay.

Cell Viability and Apoptosis Assays

These assays assess the cytotoxic and pro-apoptotic effects of the compound on cancer cells.

Protocol (Annexin V/Propidium Iodide Staining for Apoptosis):

-

Cell Culture: Culture cancer cells (e.g., MCF-7, A549) to logarithmic growth phase.

-

Treatment: Treat cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[14]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][19][20]

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Protocol (Propidium Iodide Staining and Flow Cytometry):

-

Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.

-

Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.[21][22]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[23][24]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

Figure 4: Workflow for cell-based apoptosis and cell cycle analysis.

Conclusion

Based on the extensive research on structurally related phenylurea derivatives, it is highly probable that this compound acts as a kinase inhibitor, likely targeting pathways crucial for cancer cell proliferation and survival, such as the c-Met, VEGFR-2, and PI3K/Akt signaling cascades. Furthermore, the presence of the 2,5-dimethylphenyl moiety suggests potential antimicrobial properties. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypothesized mechanisms of action. Further investigation into this compound is warranted to fully characterize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]

The Enigmatic Biological Profile of N-(2,5-dimethylphenyl)-N'-phenylurea: A Technical Guide

Disclaimer: As of November 2025, publicly accessible scientific literature and databases contain limited to no specific biological activity data for the compound N-(2,5-dimethylphenyl)-N'-phenylurea (NSC 164206). This technical guide, therefore, outlines the potential biological activities based on the well-established profiles of structurally related phenylurea derivatives and provides a comprehensive framework of experimental protocols and workflows that would be necessary to elucidate its true biological function. The information presented herein is intended for research and drug development professionals and should be interpreted as a strategic guide for investigation, not as a definitive statement of the compound's properties.

Introduction

N-(2,5-dimethylphenyl)-N'-phenylurea is a small molecule belonging to the diaryl urea class. While this specific compound remains uncharacterized in terms of its biological effects, the phenylurea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and herbicidal effects. The 2,5-dimethylphenyl substitution pattern on one of the aryl rings and the unsubstituted phenyl group on the other provide a unique electronic and steric profile that could modulate its interaction with various biological targets. This guide will explore the plausible biological activities of N-(2,5-dimethylphenyl)-N'-phenylurea based on its structural class and detail the necessary experimental approaches to validate these hypotheses.

Potential Biological Activities and Targets

Based on the activities of analogous compounds, N-(2,5-dimethylphenyl)-N'-phenylurea could potentially exhibit the following biological effects. It is crucial to reiterate that these are speculative and require experimental verification.

Anticancer Activity

Many phenylurea derivatives are known to possess cytotoxic and antiproliferative properties against various cancer cell lines.

Potential Mechanisms:

-

Kinase Inhibition: Diaryl ureas are classic type II inhibitors of various protein kinases, including Raf kinases (B-Raf, c-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). They typically bind to the "DFG-out" (inactive) conformation of the kinase.

-

Induction of Apoptosis: Phenylurea compounds have been shown to induce programmed cell death in cancer cells through various mechanisms, including the activation of caspase cascades and disruption of mitochondrial function.

-

Cell Cycle Arrest: Inhibition of key cell cycle regulators could lead to arrest at different phases of the cell cycle, preventing cancer cell proliferation.

Enzyme Inhibition

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Some phenylurea derivatives have been identified as inhibitors of IDO1, an enzyme involved in tryptophan metabolism and a key target in cancer immunotherapy.

-

DNA Topoisomerase Inhibition: Certain asymmetrical ureas have demonstrated inhibitory activity against DNA topoisomerases I and II, enzymes crucial for DNA replication and repair.

-

Cytokinin Oxidase/Dehydrogenase (CKO) Inhibition: Phenylurea derivatives are known competitive inhibitors of CKO, a key enzyme in the degradation of cytokinins (plant hormones). While primarily relevant in plant biology, off-target effects in mammalian systems could be explored.

-

p38 MAP Kinase Inhibition: Substituted N,N'-diarylureas have been developed as potent inhibitors of p38 mitogen-activated protein kinase, a key regulator of inflammatory responses.

Antimicrobial Activity

The 2,5-dimethylphenyl moiety is a structural feature in some antimicrobial compounds. Therefore, N-(2,5-dimethylphenyl)-N'-phenylurea could potentially exhibit activity against bacteria and fungi.

Proposed Experimental Workflows

To systematically investigate the biological activity of N-(2,5-dimethylphenyl)-N'-phenylurea, a tiered screening approach is recommended. The following diagrams illustrate the logical flow of experiments.

Caption: Proposed experimental workflow for characterizing the biological activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the biological activity of N-(2,5-dimethylphenyl)-N'-phenylurea.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which N-(2,5-dimethylphenyl)-N'-phenylurea inhibits the growth of a panel of cancer cell lines by 50% (GI50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: N-(2,5-dimethylphenyl)-N'-phenylurea is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The vehicle control wells receive the same concentration of DMSO.

-

Incubation: The cells are incubated with the compound for 48-72 hours.

-

MTT Assay:

-

10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2,5-dimethylphenyl)-N'-phenylurea against a specific protein kinase (e.g., B-Raf, VEGFR2).

Methodology:

-

Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Assay Procedure:

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

-

-

Data Analysis: The luminescence signal is measured, and the percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if N-(2,5-dimethylphenyl)-N'-phenylurea induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Treat cancer cells with N-(2,5-dimethylphenyl)-N'-phenylurea at its GI50 and 2x GI50 concentrations for 24-48 hours.

-

Cell Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Potential Signaling Pathways

Should N-(2,5-dimethylphenyl)-N'-phenylurea prove to be a kinase inhibitor, it would likely modulate key cancer-related signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be inhibited.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Quantitative Data Summary (Hypothetical)

The following tables are templates for how quantitative data for N-(2,5-dimethylphenyl)-N'-phenylurea would be presented if it were available.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | GI50 (µM) |

| A549 | Lung | Data not available |

| HCT-116 | Colon | Data not available |

| MCF7 | Breast | Data not available |

| PC-3 | Prostate | Data not available |

Table 2: Enzyme Inhibition Data

| Target Enzyme | Assay Type | IC50 (µM) |

| B-Raf Kinase | Biochemical | Data not available |

| VEGFR2 Kinase | Biochemical | Data not available |

| IDO1 | Cell-based | Data not available |

Conclusion

While the biological activity of N-(2,5-dimethylphenyl)-N'-phenylurea remains to be elucidated, its chemical structure places it in a class of compounds with significant therapeutic potential. The experimental framework provided in this guide offers a clear path for its systematic investigation. Future research focused on the proposed cytotoxicity screening, target-based assays, and mechanism of action studies will be crucial in uncovering the true biological profile and potential therapeutic applications of this enigmatic molecule. The lack of current data represents a significant opportunity for novel discovery in the field of medicinal chemistry.

Investigating 1-(2,5-Dimethylphenyl)-3-phenylurea as a Potential IDO1 Enzyme Inhibitor: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunotherapeutic target, particularly in the field of oncology. Its role in tryptophan metabolism and the subsequent suppression of T-cell function marks it as a key driver of immune evasion in the tumor microenvironment. Phenylurea derivatives have shown promise as inhibitors of various enzymes, including IDO1. This technical guide outlines a proposed investigation into 1-(2,5-Dimethylphenyl)-3-phenylurea as a potential selective inhibitor of IDO1. We provide a comprehensive overview of the underlying biological rationale, detailed experimental protocols for synthesis and evaluation, and a framework for data interpretation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This process is a key component of the kynurenine pathway.[1][3] In normal physiological conditions, IDO1 helps maintain immune homeostasis and tolerance.[4][5]

However, many tumors overexpress IDO1, creating an immunosuppressive microenvironment that allows cancer cells to evade immune surveillance.[4][5][6] The anti-tumor immune response is suppressed through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan can lead to the accumulation of uncharged tRNA, which is sensed by the stress-response kinase GCN2. This activation impairs T-cell activation and proliferation.[6]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the development of regulatory T-cells (Tregs) and suppressing the function of effector T-cells.[5][6]

Given its significant role in immune evasion, inhibiting IDO1 is a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[4] Phenylurea derivatives have been identified as a class of compounds with inhibitory activity against IDO1, making this compound a compound of interest for investigation.[6]

The IDO1 Signaling Pathway and Point of Inhibition

The overexpression of IDO1 in cancer cells or antigen-presenting cells (APCs) within the tumor microenvironment initiates a signaling cascade that leads to immune suppression. The proposed inhibitor, this compound, would act by directly binding to the IDO1 enzyme, preventing the conversion of tryptophan to N-formylkynurenine and thereby disrupting this immunosuppressive pathway at its origin.

Quantitative Data from Related Phenylurea Derivatives

While direct inhibitory data for this compound against IDO1 is not currently available in the literature, studies on structurally related phenylurea derivatives have demonstrated potent IDO1 inhibition. These compounds serve as a strong rationale for investigating the title compound.

| Compound ID | Structure | Target Enzyme | IC50 (µM) | Selectivity vs TDO | Reference |

| i12 | Phenylurea Derivative | IDO1 | 0.1 - 0.6 | Selective | [6] |

| i23 | Phenylurea Derivative | IDO1 | 0.1 - 0.6 | Selective | [6] |

| i24 | Phenylurea Derivative | IDO1 | 0.1 - 0.6 | Selective | [6] |

| 3g | N,N-diphenylurea Derivative | IDO1 | 1.73 ± 0.97 | Not Reported | [5] |

TDO (Tryptophan 2,3-dioxygenase) is another enzyme that catabolizes tryptophan. Selectivity for IDO1 over TDO is a desirable characteristic for targeted therapy.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent evaluation as an IDO1 inhibitor.

Synthesis of this compound

A common and effective method for the synthesis of N,N'-disubstituted ureas is the reaction of an amine with an isocyanate.

Materials:

-

2,5-Dimethylaniline

-

Phenyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 equivalent) in anhydrous THF.

-

To this stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product will likely precipitate out of the solution.

-

Filter the solid product and wash with a small amount of cold acetone.

-

Dry the product under vacuum to yield this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro IDO1 Enzyme Inhibition Assay (Cell-Free)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human IDO1.

Materials:

-

Recombinant Human IDO1 Enzyme

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

L-Tryptophan (substrate)

-

Methylene Blue

-

Ascorbic Acid

-

Catalase

-

This compound (test compound) dissolved in DMSO

-

Epacadostat (positive control inhibitor)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 320-325 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Dispense the reaction mixture into the wells of a 96-well plate.

-

Add varying concentrations of the test compound (e.g., in a serial dilution) or positive control to the wells. Include a DMSO-only control (no inhibition).

-

Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Incubate the plate at 65°C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Measure the absorbance of kynurenine at 320-325 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into compound permeability and activity in a more physiologically relevant system.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells).

-

Cell culture medium and supplements.

-

Interferon-gamma (IFNγ) to induce IDO1 expression.

-

This compound (test compound) dissolved in DMSO.

-

Epacadostat (positive control inhibitor).

-

Reagents for kynurenine detection (as in the cell-free assay).

-

96-well cell culture plates.

Protocol:

-

Seed the SK-OV-3 cells into a 96-well plate and allow them to attach overnight.

-

Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.

-

Remove the IFNγ-containing medium and add fresh medium containing serial dilutions of the test compound or positive control.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using the TCA hydrolysis and absorbance reading method described in section 4.2.

-

Determine the IC50 value by plotting the reduction in kynurenine production against the log of the inhibitor concentration.

Conclusion and Future Directions

The inhibition of the IDO1 enzyme represents a compelling strategy for overcoming immune suppression in the tumor microenvironment. Based on the demonstrated activity of related phenylurea derivatives, this compound is a promising candidate for investigation as a novel IDO1 inhibitor. The experimental protocols detailed in this guide provide a clear pathway for its synthesis and evaluation.

Successful demonstration of potent and selective IDO1 inhibition in these assays would warrant further investigation, including selectivity profiling against TDO, in vivo pharmacokinetic studies, and efficacy evaluation in preclinical cancer models, potentially in combination with immune checkpoint inhibitors. This line of inquiry could lead to the development of a new class of immunotherapeutic agents.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel phenylurea derivatives. The phenylurea scaffold is a significant pharmacophore in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][2] This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows to support ongoing research and development in this promising area.

General Synthesis of Phenylurea Derivatives

The synthesis of phenylurea derivatives typically involves the reaction of a substituted aniline with an isocyanate. A common and straightforward method is the nucleophilic addition of an amine to an isocyanate. Variations of this core reaction allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 1-Aryl-3-phenylurea Derivatives

This protocol is a generalized procedure based on common synthetic routes.

-

Preparation of Isocyanate: A solution of a substituted aniline in a dry solvent (e.g., dichloromethane or toluene) is added dropwise to a solution of triphosgene in the same solvent at 0°C. The reaction mixture is stirred at room temperature until the formation of the corresponding isocyanate is complete, which can be monitored by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -NCO peak around 2250-2275 cm⁻¹).

-

Urea Formation: The resulting isocyanate solution is then added dropwise to a solution of another substituted aniline in a dry aprotic solvent (e.g., acetonitrile, DMF).[3]

-

Reaction Completion and Isolation: The reaction is stirred at room temperature or heated as needed for several hours (e.g., 4-8 hours).[3] After completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure phenylurea derivative.[4]

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1][5][6]

Bioactivity of Novel Phenylurea Derivatives

Phenylurea derivatives have been extensively studied for various biological activities. The following sections highlight key findings in anticancer, antimicrobial, and enzyme-inhibitory research.

Anticancer Activity

Diaryl ureas are prominent scaffolds in the design of anticancer agents, including clinically approved tyrosine kinase inhibitors like Sorafenib.[7] Research has focused on synthesizing novel derivatives with potent antiproliferative effects against a wide range of cancer cell lines.

Many newly synthesized phenylurea derivatives have shown broad-spectrum antiproliferative activity against various cancer cell lines, including those from leukemia, colon, renal, and breast cancers.[1] For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated significant efficacy, with some compounds showing potencies superior to paclitaxel and gefitinib in specific cell lines.[1] Another study identified 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (compound 7i) as a highly active agent against A549, HCT-116, and PC-3 cancer cells.[8]

Table 1: Antiproliferative Activity of Selected Phenylurea Derivatives

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5a | 1-(4-Methylphenyl)-3-(4-(pyridin-3-yl)phenyl)urea derivative | Colon KM12 | 1.25 | [2] |

| CNS SNB-75 | 1.26 | [2] | ||

| Melanoma MDA-MB-435 | 1.41 | [2] | ||

| 5d | 1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)phenyl)urea derivative | Renal A498 | 1.26 | [2] |

| Melanoma SK-MEL-5 | 1.63 | [2] | ||

| Colon COLO 205 | 1.65 | [2] | ||

| 16j | N-3-bromoacetylaminophenyl-N'-(alkyl/aryl) urea | CEM (Leukemia) | 0.38 | [9] |

| MCF-7 (Breast) | 1.02 | [9] | ||

| LOVO (Colon) | 0.95 | [9] | ||

| 7i | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{{...}}phenyl}urea | A549 (Lung) | 1.53 ± 0.46 | [8] |

| HCT-116 (Colon) | 1.11 ± 0.34 | [8] |

| | | PC-3 (Prostate) | 1.98 ± 1.27 |[8] |

A key mechanism by which phenylurea derivatives exert their anticancer effects is the induction of apoptosis.[8] Compound 7i , for example, was found to induce apoptosis in A549 lung cancer cells in a concentration-dependent manner and caused cell cycle arrest at the G1 phase.[8]

References

- 1. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds [mdpi.com]

- 2. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of 1-(2,5-Dimethylphenyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(2,5-Dimethylphenyl)-3-phenylurea. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supplemented with established experimental protocols and analysis of characteristic spectral features based on related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₆N₂O

-

Molecular Weight: 240.30 g/mol

-

CAS Number: 39128-25-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet | 1H | N-H (urea, adjacent to dimethylphenyl) |

| ~7.3 - 7.5 | Multiplet | 5H | Ar-H (phenyl ring) |

| ~7.0 - 7.2 | Multiplet | 3H | Ar-H (dimethylphenyl ring) |

| ~6.8 - 7.0 | Singlet | 1H | N-H (urea, adjacent to phenyl) |

| ~2.3 | Singlet | 3H | CH₃ (dimethylphenyl, position 2) |

| ~2.2 | Singlet | 3H | CH₃ (dimethylphenyl, position 5) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C =O (urea) |

| ~138 | C -N (phenyl) |

| ~136 | C -N (dimethylphenyl) |

| ~135 | C -CH₃ (dimethylphenyl, position 2) |

| ~130 | C -H (aromatic) |

| ~129 | C -H (aromatic) |

| ~128 | C -H (aromatic) |

| ~124 | C -H (aromatic) |

| ~121 | C -H (aromatic) |

| ~118 | C -H (aromatic) |

| ~21 | C H₃ (dimethylphenyl, position 2) |

| ~17 | C H₃ (dimethylphenyl, position 5) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretching (urea) |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (methyl) |

| ~1650 | Strong | C=O stretching (urea, Amide I band) |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic) |

| ~1550 | Medium | N-H bending (urea, Amide II band) |

| ~1240 | Medium | C-N stretching (urea) |

| ~750, ~690 | Strong | C-H out-of-plane bending (aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 240 | High | [M]⁺ (Molecular ion) |

| 134 | Medium | [C₉H₁₂N]⁺ |

| 119 | Medium | [C₆H₅NCO]⁺ |

| 106 | High | [C₇H₈N]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

3.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or dissolved in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct inlet is common.

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. This is useful for determining the fragmentation pattern and molecular weight.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). This is a softer ionization technique that often keeps the molecular ion intact.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic data and analytical procedures for this compound. It is intended to assist researchers in the identification, characterization, and quality control of this compound. Experimental verification of the predicted data is highly recommended for any research or development application.

In Silico Docking of 1-(2,5-Dimethylphenyl)-3-phenylurea: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive overview of the in silico docking studies of 1-(2,5-Dimethylphenyl)-3-phenylurea and its analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the methodologies, data presentation, and visualization of the molecular interactions that underpin the therapeutic potential of this class of compounds.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The 1,3-diphenylurea scaffold, in particular, has been identified as a key pharmacophore in the development of inhibitors for various enzymatic targets. In silico molecular docking has emerged as a powerful tool to predict the binding modes and affinities of these compounds, thereby accelerating the drug discovery process. This guide focuses on this compound, a representative molecule, to illustrate the application of computational techniques in elucidating its mechanism of action and guiding the design of more potent derivatives.

Synthesis of Phenylurea Derivatives

The synthesis of 1,3-disubstituted ureas is typically achieved through a straightforward and efficient reaction. A common method involves the reaction of an isocyanate with a primary or secondary amine.

General Experimental Protocol for Synthesis

A general procedure for the synthesis of this compound and its analogs involves the reaction of a substituted phenyl isocyanate with a corresponding aniline in an appropriate solvent.

Materials:

-

Substituted phenyl isocyanate (e.g., Phenyl isocyanate)

-

Substituted aniline (e.g., 2,5-Dimethylaniline)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in the chosen anhydrous solvent, the substituted phenyl isocyanate (1.0-1.2 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from 1 to several hours, monitored by Thin Layer Chromatography (TLC).[1][2][3]

-

Upon completion of the reaction, the solvent is often removed under reduced pressure.

-

The resulting solid precipitate is typically collected by filtration, washed with a non-polar solvent (e.g., n-hexane) to remove unreacted starting materials, and then dried.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,3-disubstituted urea derivative.

The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2][4]

In Silico Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

Potential Protein Targets for Phenylurea Derivatives

Based on extensive research on phenylurea derivatives, several protein targets have been identified as relevant for their biological activity. These include, but are not limited to:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An important immunotherapeutic target in cancer.[5][6]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes involved in the breakdown of neurotransmitters, relevant for Alzheimer's disease.[7]

-

α-Glycosidase: An enzyme involved in carbohydrate digestion, a target for anti-diabetic drugs.[7]

-

Soluble Epoxide Hydrolase (sEH): An enzyme involved in the metabolism of signaling lipids, with implications for inflammation and hypertension.[1]

-

VEGFR-2 and c-Met: Tyrosine kinase receptors involved in angiogenesis and cancer progression.[4]

Experimental Protocol for Molecular Docking

The following protocol outlines a typical workflow for performing in silico docking studies of phenylurea derivatives against a protein target, using IDO1 as an example.

Software and Tools:

-

Molecular Modeling Software: Discovery Studio, PyMOL, Chimera[5][8]

-

Docking Software: AutoDock Vina, CDOCKER, Molegro Virtual Docker[5][8][9]

-

Protein Data Bank (PDB): for obtaining the 3D structure of the target protein.

Procedure:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., IDO1, PDB ID: 6AZV) is downloaded from the Protein Data Bank.[5]

-

Water molecules and any co-crystallized ligands are typically removed from the protein structure.

-

Hydrogen atoms are added to the protein, and charges are assigned.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the ligand, this compound, is drawn using a chemical drawing software.

-

The 2D structure is converted to a 3D conformation.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

The prepared ligand and protein files are loaded into the docking software.

-

The binding site (or active site) on the protein is defined. This is often based on the location of the co-crystallized ligand in the original PDB file or identified using pocket detection algorithms.

-

The docking algorithm is run to generate a series of possible binding poses of the ligand within the protein's active site.

-

The docking poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[6]

-

-

Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.

-

The docking scores are used to rank the binding affinity of the compound and its analogs.

-

Quantitative Data

The following tables summarize quantitative data from studies on various phenylurea derivatives, highlighting their inhibitory activities and predicted binding affinities against different protein targets.

Table 1: Inhibitory Activity of Phenylurea Derivatives against Various Enzymes

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| i12 | IDO1 | 0.1 - 0.6 | [5] |

| i23 | IDO1 | 0.1 - 0.6 | [5] |

| i24 | IDO1 | 0.1 - 0.6 | [5] |

| 3g | IDO1 | 1.73 ± 0.97 | [6] |

| 11d | AChE | - | [7] |

| 11d | BChE | - | [7] |

| 11a | α-Gly | - | [7] |

Note: For compounds 11d and 11a, Ki values were reported instead of IC₅₀. The ranges were 40.73 ± 6.54 to 87.05 ± 16.98 µM for AChE, 29.17 ± 4.88 to 124.03 ± 22.43 µM for BChE, and 3.66 ± 0.93 to 26.33 ± 5.05 µM for α-Gly.[7]

Table 2: Molecular Docking Scores of Phenylurea Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |

| 11d | AChE | -8.81 | [7] |

| 11d | BChE | -3.52 | [7] |

| 11a | α-Gly | -2.98 | [7] |

| 3a | IDO1 | -6.424 | [6] |

| 3b | IDO1 | -6.292 | [6] |

| 3f | IDO1 | -7.665 | [6] |

| 3g | IDO1 | -6.876 | [6] |

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the in silico study of this compound.

Caption: Workflow for a typical in silico molecular docking study.

Caption: Simplified IDO1 signaling pathway and its inhibition.

Conclusion

In silico docking studies are an indispensable component of modern drug discovery, providing valuable insights into the molecular interactions between ligands and their protein targets. For this compound and its analogs, these computational approaches have been instrumental in identifying potential therapeutic targets and elucidating their binding mechanisms. The methodologies and data presented in this guide serve as a foundation for researchers to further explore the therapeutic potential of this promising class of compounds. The continued application of in silico techniques will undoubtedly accelerate the development of novel and effective drugs based on the phenylurea scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 7. Synthesis, molecular docking, and biological activities of new cyanopyridine derivatives containing phenylurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-silico activity prediction and docking studies of some 2, 9-disubstituted 8-phenylthio/phenylsulfinyl-9h-purine derivatives as Anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of the 2,5-Dimethylphenyl Scaffold in Antimicrobial Compounds

The 2,5-dimethylphenyl scaffold is a key structural motif in medicinal chemistry, recognized for its contribution to the biological activity of various compounds.

Executive Summary: The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 2,5-dimethylphenyl scaffold has emerged as a privileged structure in the design of new antimicrobial compounds. This technical guide provides a comprehensive overview of its role, covering synthesis strategies, spectrum of activity, structure-activity relationships, and mechanisms of action. Derivatives incorporating this scaffold, such as novel thiazoles and chalcones, have demonstrated significant efficacy, particularly against multidrug-resistant Gram-positive bacteria and pathogenic fungi. This document summarizes key quantitative data, details essential experimental protocols, and provides visual diagrams of synthetic and experimental workflows to support researchers, scientists, and drug development professionals in this critical area.

Introduction to the 2,5-Dimethylphenyl Scaffold

The 2,5-dimethylphenyl group is an aromatic scaffold characterized by a benzene ring substituted with two methyl groups at positions 2 and 5. This structural unit is a feature in a variety of biologically active molecules, including established therapeutic agents like the antibacterial drug linezolid.[1] Its prevalence in medicinal chemistry stems from the influence of the methyl groups on the molecule's overall physicochemical properties, such as lipophilicity, metabolic stability, and steric profile, which in turn can enhance target binding and pharmacokinetic parameters.[1]

Recent research has focused on leveraging this scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens.[1] Compounds bearing the 2,5-dimethylphenyl moiety have shown a wide range of antimicrobial activities, including antibacterial and antifungal effects, making it a promising starting point for further drug discovery efforts.[1]

Synthesis of Antimicrobial Compounds

The 2,5-dimethylphenyl scaffold is typically incorporated into larger, more complex molecules to achieve antimicrobial activity. Two prominent classes of such compounds are thiazole derivatives and chalcones.

A versatile method for creating bioactive thiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the synthesis of N-2,5-dimethylphenylthioureido acid derivatives, the process starts with a precursor like 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, which is then reacted with various α-bromoacetophenones to yield a series of 4-substituted thiazoles.[1][2]

Caption: General workflow for Hantzsch thiazole synthesis.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of antimicrobials. 2',5'-dimethyl phenyl chalcones are synthesized via a base-catalyzed Crossed-Aldol (Claisen-Schmidt) condensation. This reaction involves the condensation of 2,5-dimethyl acetophenone with various substituted benzaldehydes in the presence of a base like sodium hydroxide in an ethanol solvent.[3] This method is efficient, often resulting in high yields of the desired chalcone derivatives.[3]

Caption: Synthesis of 2',5'-dimethyl phenyl chalcones.

Antimicrobial Spectrum of Activity

Compounds featuring the 2,5-dimethylphenyl scaffold have demonstrated a targeted, yet potent, spectrum of antimicrobial activity.

A notable characteristic of the recently synthesized N-2,5-dimethylphenylthioureido acid derivatives is their selective and potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1] Specifically, compounds designated 3h (bearing a 3,4-dichlorophenyl moiety), 3j , and 7 have shown favorable activity against methicillin-resistant Staphylococcus aureus (MRSA), tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant Enterococcus faecium.[1][2][4]

Conversely, these novel thiazole derivatives exhibited a lack of significant activity against a panel of multidrug-resistant Gram-negative pathogens, including K. pneumoniae, P. aeruginosa, A. baumannii, and E. coli, with Minimum Inhibitory Concentration (MIC) values exceeding 64 µg/mL.[1] This selectivity suggests the existence of specific targets within Gram-positive bacteria.

The antifungal potential of this scaffold is also significant. Several derivatives have shown broad-spectrum activity against drug-resistant Candida species.[1][4] For instance, compounds 9f and 14f were effective against multiple resistant Candida strains, while ester 8f demonstrated greater activity against the emerging pathogen Candida auris than the commonly used antifungal drug fluconazole.[1][2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) values. The following tables summarize the reported data for key derivatives.

Table 1: Antibacterial Activity (MIC, µg/mL) of Selected N-2,5-Dimethylphenylthioureido Derivatives

| Compound | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3h | S. aureus | Methicillin/Tedizolid/Linezolid-Resistant | Favorable Activity | [1][2] |

| 3j | S. aureus | Methicillin/Tedizolid/Linezolid-Resistant | Favorable Activity | [1][2] |

| 7 | S. aureus | Methicillin/Tedizolid/Linezolid-Resistant | Favorable Activity | [1][2] |

| 3h, 3j, 7 | E. faecium | Vancomycin-Resistant | Favorable Activity | [1][2] |

| 1-17 | K. pneumoniae, P. aeruginosa, A. baumannii, E. coli | Multidrug-Resistant | > 64 | [1] |

Note: "Favorable Activity" is reported in the source, but specific MIC values for these resistant strains were not detailed in the abstract.

Table 2: Antifungal Activity (MIC, µg/mL) of Selected N-2,5-Dimethylphenylthioureido Derivatives

| Compound | Target Organism | Resistance Profile | Activity Relative to Control | Reference |

|---|---|---|---|---|

| 9f | Candida strains | Drug-Resistant | Broad-spectrum activity | [1][2][4] |

| 14f | Candida strains | Drug-Resistant | Broad-spectrum activity | [1][2][4] |

| 8f | Candida auris | - | > Fluconazole | [1][2][4] |

Note: Specific MIC values were not provided in the source abstracts.

Mechanism of Action

While the exact mechanisms for all compounds are under investigation, molecular modeling and in-silico studies of related structures, such as chalcones, suggest a potential target.

Molecular docking studies on 2',5'-dimethyl phenyl chalcones have indicated that they may exert their antimicrobial effect by inhibiting dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for producing nucleotides required for DNA replication and repair.[5][6] By blocking this enzyme, the compounds can halt bacterial and fungal proliferation. This mechanism is utilized by established antimicrobial drugs like trimethoprim.[5]

Caption: Proposed inhibition of the DHFR pathway.

Structure-Activity Relationships (SAR)

SAR investigations of N-2,5-dimethylphenylthioureido acid derivatives have revealed that modifications to different parts of the molecule significantly influence antimicrobial activity.[1]

-

Carboxylic Acid Moiety: Alterations to the carboxylic acid group have a direct impact on the compound's biological efficacy.[1]

-

Thiazole Ring Substituents: The nature of the substituent at the 4-position of the thiazole ring is critical. For example, compound 3h , which features a 3,4-dichlorophenyl group, displays potent activity against resistant S. aureus.[1] This suggests that electron-withdrawing groups or specific steric arrangements in this position can enhance antibacterial properties.

Caption: Key SAR insights for thiazole derivatives.

Key Experimental Protocols

The antimicrobial activity of these compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

The MIC for bacterial strains is determined according to the CLSI document M07-A8.[7][8][9] This protocol involves preparing serial dilutions of the test compounds in 96-well microplates, inoculating them with a standardized bacterial suspension (approx. 5 x 10⁵ CFU/mL), and incubating for 16-20 hours at 35°C. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

For fungal pathogens, the MIC is determined following the CLSI M27-A3 guidelines.[10][11][12] The procedure is similar to the antibacterial assay but uses a specific culture medium (RPMI/MOPS broth) and a standardized fungal inoculum. Plates are typically incubated at 35°C for 24 hours. The MIC is the lowest concentration that causes a significant reduction in fungal growth compared to a drug-free control.

Caption: Standardized workflow for MIC determination.

Conclusion

The 2,5-dimethylphenyl scaffold is a highly valuable core for the design and synthesis of novel antimicrobial agents. Compounds built around this moiety, particularly thiazole and chalcone derivatives, have demonstrated potent and selective activity against clinically relevant, drug-resistant Gram-positive bacteria and pathogenic fungi. The established synthetic routes are robust, and the clear structure-activity relationships provide a rational basis for further optimization. The likely mechanism of action via DHFR inhibition presents a validated pathway for antimicrobial intervention. Continued exploration of this scaffold is a promising strategy in the ongoing effort to develop new treatments to address the global challenge of antimicrobial resistance.

References

- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. webstore.ansi.org [webstore.ansi.org]

A Guide to the Preliminary Toxicity Assessment of Novel Phenylurea Compounds: A Case Study Approach for 1-(2,5-Dimethylphenyl)-3-phenylurea

Introduction to Phenylurea Compounds and Potential Toxicity

Substituted phenylureas are a class of organic compounds with a wide range of industrial and agricultural applications, most notably as herbicides.[1][2] Their primary mechanism of action in plants is the inhibition of photosynthesis.[2][3] While generally considered to have low acute toxicity in mammals, comprehensive toxicological assessment is crucial for any novel compound intended for development.[2] Concerns regarding the environmental persistence and potential for endocrine-disrupting effects of some phenylurea herbicides have been raised.

Analog-Based Toxicity Data

In the absence of specific data for 1-(2,5-Dimethylphenyl)-3-phenylurea, we can infer potential toxicity by examining related compounds. The following table summarizes acute oral toxicity data for several substituted phenylurea herbicides.

| Compound | CAS Number | Test Species | Oral LD50 |

| Diuron | 330-54-1 | Rat | 3400 mg/kg |

| Monuron | 150-68-5 | Rat | 1500 - 2300 mg/kg |

| Isoproturon | 34123-59-6 | Rat | >4640 mg/kg |

| Fenuron | 101-42-8 | Rat | 6400 mg/kg |

| Linuron | 330-55-2 | Rat | 1500 - 5000 mg/kg |

This data is compiled from various sources and should be used for comparative purposes only.

Studies on isoproturon have indicated that subacute exposure in male rats can lead to a decrease in body weight and an increase in the weight of the liver, kidney, and heart at higher doses.[4] Histopathological changes observed included hepatocellular degeneration, focal necrosis in the liver, glomerular and tubular degeneration in the kidney, and retardation of spermatogenesis.[4]

Proposed Experimental Protocols for Preliminary Toxicity Assessment

The following are generalized protocols for the preliminary toxicological evaluation of a novel phenylurea compound like this compound.

3.1. Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the test substance.

-

Test Animals: Female rats, typically nulliparous and non-pregnant.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the test substance is administered by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

The animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

The study is conducted in a stepwise manner, with the results of each step determining the next.

-

-

Endpoint: The LD50 (median lethal dose) is estimated, and the substance is classified according to the Globally Harmonized System (GHS).

3.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic potential of the test substance on a cell line (e.g., HepG2 for hepatotoxicity).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test substance for a specified period (e.g., 24, 48, 72 hours).

-

After the incubation period, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Viable cells with active mitochondria will reduce MTT to formazan, which is then solubilized.

-

The absorbance of the formazan solution is measured using a microplate reader.

-

-

Endpoint: The IC50 (half-maximal inhibitory concentration) is calculated to determine the concentration at which the substance causes 50% cell death.

3.3. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

-

Objective: To assess the mutagenic potential of the test substance.

-

Procedure:

-

Histidine-dependent strains of Salmonella typhimurium are used.

-

The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

4.1. Proposed Experimental Workflow

4.2. Phenylurea Herbicide Mechanism of Action

Conclusion

While specific toxicological data for this compound is not currently available, a robust preliminary assessment can be designed based on established methodologies and data from analogous substituted phenylurea compounds. The proposed experimental workflow, encompassing in vitro and in vivo assays, provides a solid foundation for evaluating the potential risks associated with this novel compound. Further studies would be required to fully characterize its toxicity profile.

References

Methodological & Application

Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol and application notes for the preparation of 1-(2,5-Dimethylphenyl)-3-phenylurea. The primary synthetic route involves the reaction of 2,5-dimethylaniline with phenyl isocyanate. Phenylurea derivatives are a significant class of compounds with diverse applications, notably as herbicides and as scaffolds in the development of novel therapeutics, including enzyme inhibitors for cancer therapy. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Substituted phenylureas represent a versatile class of organic compounds with a wide range of biological activities. Their structural motif allows for hydrogen bonding interactions, making them effective binders to biological targets. Consequently, they have been extensively explored as herbicides, insecticides, and more recently, as potent enzyme inhibitors in medicinal chemistry.[1][2] Specifically, various phenylurea derivatives have shown promise as inhibitors of enzymes such as transketolase and indoleamine 2,3-dioxygenase 1 (IDO1), which are implicated in cancer progression.[1][2]

The synthesis of this compound is a representative example of the formation of a diarylurea. The straightforward and high-yielding nature of the reaction between an aniline and an isocyanate makes this class of compounds readily accessible for further investigation and derivatization in drug discovery programs.

Synthetic Pathway

The synthesis of this compound is achieved through the nucleophilic addition of the amino group of 2,5-dimethylaniline to the electrophilic carbonyl carbon of phenyl isocyanate.

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is a general guideline and can be adapted based on laboratory conditions and scale.

Materials:

-

2,5-Dimethylaniline (99%)

-

Phenyl Isocyanate (98%)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-dimethylaniline (1.0 equivalent). Dissolve the aniline in anhydrous tetrahydrofuran (THF).

-

Addition of Isocyanate: While stirring the solution at room temperature, add phenyl isocyanate (1.0 equivalent) dropwise via a dropping funnel. An exothermic reaction may be observed. To control the reaction temperature, the flask can be cooled in an ice bath during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,5-dimethylaniline) is consumed. A typical reaction time is 1-3 hours.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

-